molecular formula C7H11N3O B166061 1-ethyl-N-methyl-1H-imidazole-4-carboxamide CAS No. 129993-51-7

1-ethyl-N-methyl-1H-imidazole-4-carboxamide

Cat. No.: B166061
CAS No.: 129993-51-7
M. Wt: 153.18 g/mol
InChI Key: GTIMMDJLIUOYQB-UHFFFAOYSA-N
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Description

1-Ethyl-N-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-N-methyl-1H-imidazole-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions. This reaction typically employs nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of 1-cyanoethyl bromide with methyl imidazole, followed by further reactions to introduce the ethyl and carboxamide groups .

Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-ethyl-N-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-N-methyl-1H-imidazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-ethyl-N-methylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-10-4-6(9-5-10)7(11)8-2/h4-5H,3H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIMMDJLIUOYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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